molecular formula C6H7N3O2 B106645 N-Hydroxy-1-oxy-nicotinamidine CAS No. 92757-16-9

N-Hydroxy-1-oxy-nicotinamidine

Cat. No.: B106645
CAS No.: 92757-16-9
M. Wt: 153.14 g/mol
InChI Key: QRGUYOXSVWPAGG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-1-oxy-nicotinamidine typically involves the reaction of nicotinamidine with hydroxylamine under controlled conditions. One common method includes the condensation of aldehydes with hydroxylamine hydrochloride, followed by chlorination of the formed oximes with N-chlorosuccinimide or chlorine gas . The reaction conditions often require anhydrous solvents and specific temperature controls to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction vessels to maintain the required conditions. The product is then purified through crystallization or chromatography techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-1-oxy-nicotinamidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridines, amines, and oxides, depending on the reaction conditions and reagents used .

Scientific Research Applications

N-Hydroxy-1-oxy-nicotinamidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-Hydroxy-1-oxy-nicotinamidine involves its interaction with specific molecular targets and pathways. It is known to influence redox reactions and energy production in cells by contributing to the synthesis of nicotinamide adenine dinucleotide (NAD+). This, in turn, affects various biochemical processes, including DNA repair and cellular stress responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Hydroxy-1-oxy-nicotinamidine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its ability to participate in a variety of chemical reactions and its applications in diverse scientific fields make it a valuable compound for research and industrial purposes .

Properties

CAS No.

92757-16-9

Molecular Formula

C6H7N3O2

Molecular Weight

153.14 g/mol

IUPAC Name

N'-hydroxy-1-oxidopyridin-1-ium-3-carboximidamide

InChI

InChI=1S/C6H7N3O2/c7-6(8-10)5-2-1-3-9(11)4-5/h1-4,10H,(H2,7,8)

InChI Key

QRGUYOXSVWPAGG-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=C[N+](=C1)[O-])/C(=N\O)/N

SMILES

C1=CC(=C[N+](=C1)[O-])C(=NO)N

Canonical SMILES

C1=CC(=C[N+](=C1)[O-])C(=NO)N

Synonyms

N’-hydroxy-1-oxidopyridin-1-ium-3-carboximidamide;  3-[Amino(hydroxyimino)methyl]pyridinium-1-olate; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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